molecular formula C8H8F3N B13932755 N-methyl-N-(trifluoromethyl)aniline

N-methyl-N-(trifluoromethyl)aniline

Cat. No.: B13932755
M. Wt: 175.15 g/mol
InChI Key: FNRXCKVBBBDWCH-UHFFFAOYSA-N
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Description

N-methyl-N-(trifluoromethyl)aniline: is an organic compound with the molecular formula C8H8F3N . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-N-(trifluoromethyl)aniline can undergo oxidation reactions, where the nitrogen atom is oxidized to form nitroso or nitro derivatives.

    Reduction: This compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Research: This compound is used in biochemical research to study enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: It is used in the development of drugs, particularly those targeting the central nervous system and cardiovascular diseases.

Industry:

Mechanism of Action

The mechanism of action of N-methyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

N-methyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C8H8F3N/c1-12(8(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

FNRXCKVBBBDWCH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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